molecular formula C22H23N3O5S B11346688 5-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11346688
M. Wt: 441.5 g/mol
InChI Key: BQLXTYLYBFFJGL-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidine sulfonyl group, and an oxazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the methoxyphenyl and piperidine sulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHOXYPHENYL)PIPERIDINE: Shares the methoxyphenyl and piperidine groups but lacks the oxazole carboxamide structure.

    1-(4-METHOXYPHENYL)PIPERIDINE: Similar in structure but differs in the position of the methoxy group.

    Other Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

Uniqueness

5-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H23N3O5S/c1-29-18-9-5-16(6-10-18)21-15-20(24-30-21)22(26)23-17-7-11-19(12-8-17)31(27,28)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,23,26)

InChI Key

BQLXTYLYBFFJGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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